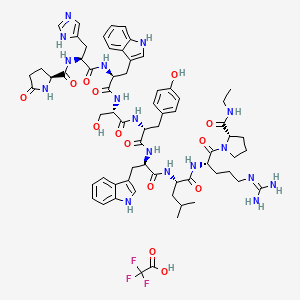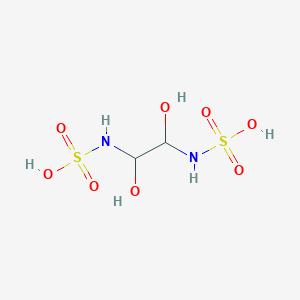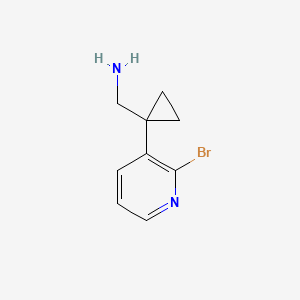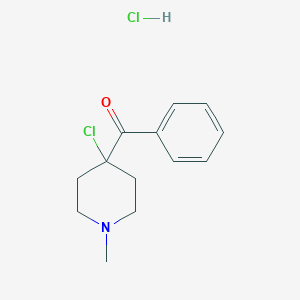![molecular formula C9H8N2O B12639882 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine CAS No. 920504-07-0](/img/structure/B12639882.png)
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine is a heterocyclic compound that features a unique fusion of cyclopentane, pyrazole, and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with an appropriate aldehyde or ketone to form the pyrazole ring. The final step involves the formation of the oxazine ring through a cyclization reaction with an appropriate reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring systems.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of an oxazine ring
Uniqueness
2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its combination of cyclopentane, pyrazole, and oxazine rings makes it a versatile scaffold for drug discovery and other applications.
Propriétés
Numéro CAS |
920504-07-0 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
12-oxa-7,8-diazatricyclo[6.4.0.02,6]dodeca-1,3,5,9-tetraene |
InChI |
InChI=1S/C9H8N2O/c1-3-7-8(4-1)10-11-5-2-6-12-9(7)11/h1-5,10H,6H2 |
Clé InChI |
NNPNFLMMBBEAPO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN2C(=C3C=CC=C3N2)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)

![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)
![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)



![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
